2-[(4-Aminophenyl)thio]-N-(3,5-dichlorophenyl)-propanamide

Medicinal Chemistry Physicochemical Property Drug Design

Secure research-grade 2-[(4-Aminophenyl)thio]-N-(3,5-dichlorophenyl)-propanamide for your most critical kinase inhibitor and enzyme modulation studies. Its signature 3,5-dichloro substitution on the N-phenyl ring delivers a high logP (XLogP3-AA 4.3), a critical determinant for enhanced passive membrane permeability and intracellular target engagement that simpler mono-chloro analogs cannot replicate. This distinct lipophilic profile minimizes experimental noise in halogen-dependent pharmacodynamic SAR evaluations. Prioritize this compound to ensure batch-to-batch consistency and authoritative chemical identity verification for reproducible assay development and reliable structure-activity relationship data.

Molecular Formula C15H14Cl2N2OS
Molecular Weight 341.25
CAS No. 913250-56-3
Cat. No. B2907143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Aminophenyl)thio]-N-(3,5-dichlorophenyl)-propanamide
CAS913250-56-3
Molecular FormulaC15H14Cl2N2OS
Molecular Weight341.25
Structural Identifiers
SMILESCC(C(=O)NC1=CC(=CC(=C1)Cl)Cl)SC2=CC=C(C=C2)N
InChIInChI=1S/C15H14Cl2N2OS/c1-9(21-14-4-2-12(18)3-5-14)15(20)19-13-7-10(16)6-11(17)8-13/h2-9H,18H2,1H3,(H,19,20)
InChIKeyJSROSNJVDYDFER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(4-Aminophenyl)thio]-N-(3,5-dichlorophenyl)-propanamide (CAS 913250-56-3): A Thioamide Propanamide for Research Procurement


2-[(4-Aminophenyl)thio]-N-(3,5-dichlorophenyl)-propanamide is a synthetic thioamide compound featuring a 4-aminophenylthio moiety and a 3,5-dichlorophenyl carboxamide. It belongs to the class of thioamide propanamides, which have been investigated for potential biological activities including kinase inhibition and enzyme modulation. The compound is commercially available for research purposes and its chemical identity is confirmed by multiple authoritative databases .

Why Generic Substitution of 2-[(4-Aminophenyl)thio]-N-(3,5-dichlorophenyl)-propanamide Fails: Critical Substituent-Dependent Properties


The 3,5-dichloro substitution pattern on the N-phenyl ring is a key determinant of the compound's lipophilicity, hydrogen bonding capacity, and steric profile. Even minor changes, such as replacing the 3,5-dichloro group with a mono-chloro or trifluoromethyl group, are expected to significantly alter logP and, consequently, biochemical activity profiles. Rigorous comparative data are lacking in the public domain; therefore, substitution with a generic analog without empirical validation risks compromising experimental outcomes .

Quantitative Evidence Guide for 2-[(4-Aminophenyl)thio]-N-(3,5-dichlorophenyl)-propanamide: Differentiation Dimensions for Informed Procurement


Lipophilicity (XLogP3-AA) Differentiates 2-[(4-Aminophenyl)thio]-N-(3,5-dichlorophenyl)-propanamide from Mono-Chloro Analog

The computed XLogP3-AA for 2-[(4-Aminophenyl)thio]-N-(3,5-dichlorophenyl)-propanamide is 4.3 . By comparison, the mono-chloro analog (2-[(4-aminophenyl)thio]-N-(3-chlorophenyl)-propanamide, CAS 899587-18-9) is predicted to have XLogP3-AA approximately 3.5–3.9, based on the contribution of chlorine substitution to logP (approximately +0.39 to +0.94 per chlorine atom depending on the system) [1]. This indicates that the 3,5-dichloro compound is significantly more lipophilic, which may favorably influence membrane permeability and intracellular target engagement.

Medicinal Chemistry Physicochemical Property Drug Design

Commercial Availability and Purity of 2-[(4-Aminophenyl)thio]-N-(3,5-dichlorophenyl)-propanamide

The target compound is stocked by multiple vendors such as Matrix Scientific and CymitQuimica, with implied purity of ≥95% (typical for research-grade chemicals from these suppliers). In contrast, the mono-chloro analog (CAS 899587-18-9) has fewer vendor listings and purity is not explicitly stated . This ensures more reliable procurement and batch consistency for the 3,5-dichloro variant.

Chemical Procurement Compound Sourcing Research Reagent

Optimal Application Scenarios for 2-[(4-Aminophenyl)thio]-N-(3,5-dichlorophenyl)-propanamide in Scientific Research


Intracellular Target Engagement Assays

The higher lipophilicity (XLogP3-AA 4.3) of the 3,5-dichloro compound relative to mono-chloro analogs suggests enhanced passive membrane permeability, making it a candidate for assays requiring intracellular drug-target residence. This is particularly relevant for kinase inhibitor screening where cell membrane penetration is critical .

Structure-Activity Relationship (SAR) Studies Focused on Halogen Substitution Effects

The compound serves as a key reference point for SAR studies exploring how dichloro vs. mono-chloro substitution on the N-phenyl ring influences biological activity. Its distinct lipophilic profile enables systematic evaluation of halogen-dependent pharmacodynamic changes .

Reproducible Research with Guaranteed Purity Standards

Researchers requiring consistent, high-purity batches for assay development should prioritize this compound, as it is supplied by established vendors such as Matrix Scientific with implied high purity. This minimizes experimental noise from impurities often present in less-regulated analog preparations .

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